molecular formula C10H14O2 B3379384 (1S)-1-(2-methoxy-5-methylphenyl)ethanol CAS No. 156597-62-5

(1S)-1-(2-methoxy-5-methylphenyl)ethanol

Cat. No. B3379384
CAS RN: 156597-62-5
M. Wt: 166.22 g/mol
InChI Key: LPTWYDMGMVMECF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-methoxy-5-methylphenyl)ethanol, also known as L-α-Phenylethanolamine (PEA), is a natural compound found in various plant species. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and cancer research.

Scientific Research Applications

PEA has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and cancer research. In neuroscience, PEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiology, PEA has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases. In cancer research, PEA has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.

Mechanism of Action

PEA exerts its effects through various mechanisms, including the modulation of neurotransmitters, the activation of adrenergic receptors, and the inhibition of monoamine oxidase. PEA has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its neuroprotective effects. PEA also activates adrenergic receptors, which results in vasodilation and increased blood flow. Finally, PEA inhibits monoamine oxidase, which increases the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
PEA has been shown to have various biochemical and physiological effects, including increased blood flow, increased energy expenditure, and increased thermogenesis. PEA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

PEA has several advantages for lab experiments, including its natural origin, low toxicity, and easy synthesis. However, PEA also has limitations, including its instability and short half-life.

Future Directions

There are several future directions for PEA research, including the development of PEA-based drugs for the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of PEA and to optimize its synthesis and stability for use in clinical applications.

properties

IUPAC Name

(1S)-1-(2-methoxy-5-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWYDMGMVMECF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2-methoxy-5-methylphenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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